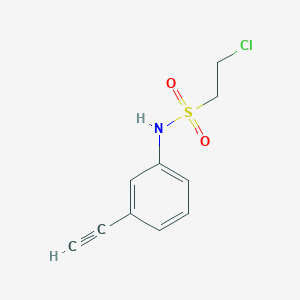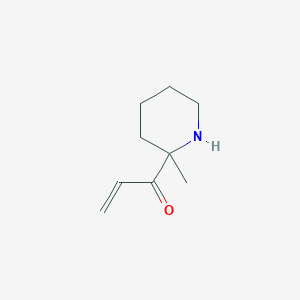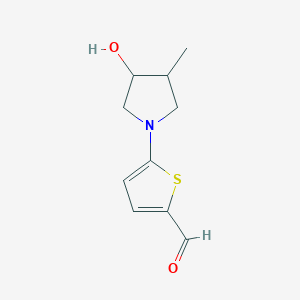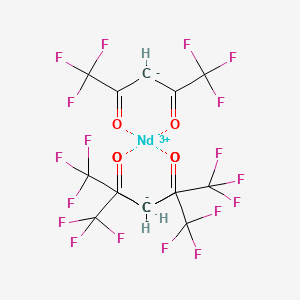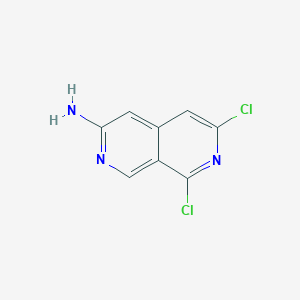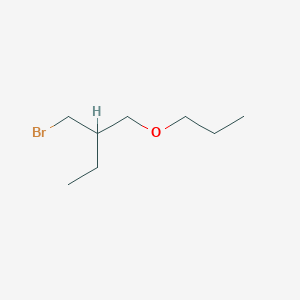
N-Me-D-Phe-OBzl.TosOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-D-Phenylalanine Benzyl Ester Tosylate, commonly referred to as N-Me-D-Phe-OBzl.TosOH, is an amino acid derivative. It has a molecular formula of C24H27NO5S and a molecular weight of 441.54 . This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Phenylalanine Benzyl Ester Tosylate typically involves the esterification of N-Methyl-D-Phenylalanine with benzyl alcohol, followed by tosylation. The reaction conditions often include the use of a strong acid catalyst and anhydrous conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of N-Methyl-D-Phenylalanine Benzyl Ester Tosylate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-D-Phenylalanine Benzyl Ester Tosylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .
Aplicaciones Científicas De Investigación
N-Methyl-D-Phenylalanine Benzyl Ester Tosylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Methyl-D-Phenylalanine Benzyl Ester Tosylate involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-L-Phenylalanine Benzyl Ester Tosylate
- N-Methyl-D-Tyrosine Benzyl Ester Tosylate
- N-Methyl-D-Tryptophan Benzyl Ester Tosylate
Uniqueness
N-Methyl-D-Phenylalanine Benzyl Ester Tosylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the design of selective enzyme inhibitors and other bioactive molecules .
Propiedades
Fórmula molecular |
C24H27NO5S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
benzyl (2R)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1 |
Clave InChI |
TUDJZSODAYRPLC-PKLMIRHRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


